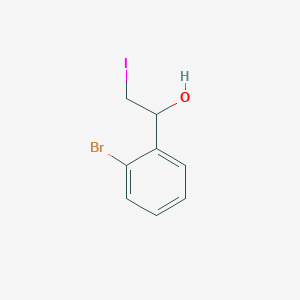

1-(2-Bromophenyl)-2-iodoethan-1-ol

Description

1-(2-Bromophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a bromine atom attached to a phenyl ring and an iodine atom attached to an ethan-1-ol moiety

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-iodoethanol |

InChI |

InChI=1S/C8H8BrIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 |

InChI Key |

CRCCLANWKFSCIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CI)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-iodoethan-1-ol can be synthesized through a multi-step process involving the halogenation of phenyl derivatives. One common method involves the bromination of phenylacetic acid followed by iodination. The reaction conditions typically require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precision and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-iodoethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(2-Bromophenyl)-2-iodoethan-1-ol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets through its halogen and hydroxyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

- 1-(2-Bromophenyl)-2-chloroethan-1-ol

- 1-(2-Bromophenyl)-2-fluoroethan-1-ol

- 1-(2-Bromophenyl)-2-bromoethan-1-ol

Comparison: 1-(2-Bromophenyl)-2-iodoethan-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs with different halogens.

Biological Activity

1-(2-Bromophenyl)-2-iodoethan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8BrIO

- Molecular Weight : 326.96 g/mol

- IUPAC Name : 1-(2-bromophenyl)-2-iodoethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function through several mechanisms, including:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act on receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Anticancer | Shows promise in inhibiting cancer cell growth by targeting specific pathways involved in tumorigenesis. |

| Neuroprotective | Potentially protects neuronal cells from oxidative stress and apoptosis. |

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study published in a peer-reviewed journal indicated that the compound effectively reduced the viability of breast cancer cells by modulating the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability, indicating its potential for use in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-(4-Bromophenyl)-2-iodoethan-1-ol | Moderate antimicrobial activity |

| 1-(2-Chlorophenyl)-2-bromoethanol | Limited anticancer effects |

| 1-(Phenyl)-2-bromoethanol | Weak neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.